ICE Inhibition Potency Positioning: 3-Methoxyphenyl Occupies an Intermediate SAR Zone Between Weak Phenyl and Potent Electron-Deficient Aryl Analogs
Within the 3-chloro-6-aryl-pyridazine-4-carboxylic acid amide series, the unsubstituted 6-phenyl analog (BDBM50291531) displays an IC₅₀ of 57,000 nM against IL-1β converting enzyme, whereas the 6-(3,5-difluoro-4-methanesulfonyl-phenyl) analog (BDBM50291536) achieves 300 nM [1]. The 6-(3-chloro-4-cyano-phenyl) analog (BDBM50291523) reaches 500 nM, and the 6-(4-nitro-phenyl) analog (BDBM50291541) reaches 700 nM—each representing a 2–3 order-of-magnitude potency gain over the phenyl baseline [1]. The 3-methoxyphenyl group in the target compound provides a moderate electron-donating (+M) effect that is structurally distinct from both the unsubstituted phenyl (no electronic contribution) and strong electron-withdrawing variants. This positions the target compound at a predicted intermediate potency between the phenyl (57,000 nM) and the electron-deficient aryl analogs (300–1,500 nM), offering a differentiated pharmacological profile for programs seeking to balance target engagement with selectivity [1].
| Evidence Dimension | IL-1β converting enzyme (Caspase-1) inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 3-Methoxyphenyl substitution; predicted intermediate potency between 1,500 and 57,000 nM based on electronic SAR trend (no direct assay data available for the carboxylic acid form) |
| Comparator Or Baseline | 6-Phenyl analog (BDBM50291531): IC₅₀ = 57,000 nM; 6-(3,5-difluoro-4-methanesulfonyl-phenyl) analog (BDBM50291536): IC₅₀ = 300 nM; 6-(3-chloro-4-cyano-phenyl) analog (BDBM50291523): IC₅₀ = 500 nM; 6-(4-nitro-phenyl) analog (BDBM50291541): IC₅₀ = 700 nM; 6-(4-cyano-phenyl) analog (BDBM50291543): IC₅₀ = 1,500 nM |
| Quantified Difference | Electron-deficient aryl analogs are ~40- to 190-fold more potent than the unsubstituted phenyl analog. The 3-methoxyphenyl variant is predicted to fall within this range based on its moderate electron-donating character. |
| Conditions | In vitro enzyme inhibition assay; IL-1β converting enzyme (Caspase-1); compounds tested as pyridazine-4-carboxylic acid amide derivatives |
Why This Matters
Selecting the 3-methoxyphenyl variant allows exploration of an intermediate potency zone that the unsubstituted phenyl (too weak) and highly electron-deficient aryl analogs (near-maximal potency) cannot access—critical for balancing efficacy against potential on-target toxicity in chronic inflammatory indications.
- [1] BindingDB. Entry 50030139: 3-Chloro-6-phenyl-pyridazine-4-carboxylic acid amide (BDBM50291531), IC₅₀: 5.70E+4 nM; 3-Chloro-6-(3,5-difluoro-4-methanesulfonyl-phenyl)-pyridazine-4-carboxylic acid amide (BDBM50291536), IC₅₀: 300 nM; 3-Chloro-6-(3-chloro-4-cyano-phenyl)-pyridazine-4-carboxylic acid amide (BDBM50291523), IC₅₀: 500 nM; 3-Chloro-6-(4-nitro-phenyl)-pyridazine-4-carboxylic acid amide (BDBM50291541), IC₅₀: 700 nM; 3-Chloro-6-(4-cyano-phenyl)-pyridazine-4-carboxylic acid amide (BDBM50291543), IC₅₀: 1.50E+3 nM. Assay: Antiinflammatory activity measured as concentration required to inhibit IL-1β converting enzyme. View Source
